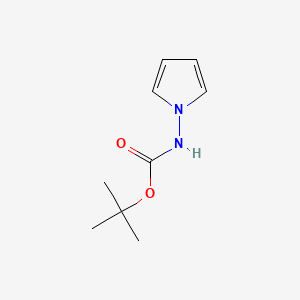![molecular formula C12H16F3N3O2 B592229 tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 733757-89-6](/img/structure/B592229.png)
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” is a chemical compound with the molecular formula C12H16F3N3O2 . It has a molecular weight of 291.27 . This compound is used in research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-tert-butoxycarbonyl-4-(trifluoroacetyl)-3-piperidinone with hydrazine monohydrate in ethanol at 50°C for 24 hours . The reaction mixture is then cooled to room temperature and evaporated under reduced pressure. The resulting mixture is partitioned between ethyl acetate and brine. The organic layer is separated, dried over sodium sulphate, and evaporated under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core with a trifluoromethyl group and a tert-butyl carboxylate group . The InChI Key for this compound is XMKZXGSZQPUXKJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has several physicochemical properties. It has a high GI absorption and is BBB permeant . It is also a P-gp substrate . It has a Log Po/w (iLOGP) of 2.21 . Its water solubility is 0.509 mg/ml .科学的研究の応用
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been extensively studied for their versatility in interacting with kinases via multiple binding modes. This scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors, particularly at the hinge region, underlines its potential in kinase inhibitor design. Its utility stems from its structural similarity to both pyrrolo[2,3-b]pyridine and indazole, allowing for multiple kinase binding modes. This adaptability makes it a recurrent feature in the design of kinase inhibitors, as evidenced by numerous patents and literature highlighting its application in targeting a broad range of kinase activities (Wenglowsky, 2013).
Heterocyclic Chemistry
The chemistry of heterocyclic compounds, such as pyrazolo[3,4-c]pyridine derivatives, is of significant interest due to their variable properties and potential applications. Research into the preparation, properties, and complex formation of heterocyclic compounds reveals their crucial role in developing new materials with potential applications in spectroscopy, magnetic properties, and biological activity. Such investigations help identify unexplored areas that might offer more insights into novel applications of these compounds (Boča, Jameson, & Linert, 2011).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, which share structural elements with the subject compound, have attracted attention for their anti-inflammatory and antibacterial properties. Their activity profile varies with the positioning of the trifluoromethyl group, highlighting the importance of structural nuances in medicinal chemistry. This review underscores the significance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Optical and Electroluminescent Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. Research highlights the potential of these heterocyclic scaffolds in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This area underscores the relevance of such heterocyclic compounds in advancing technologies related to photo- and electroluminescence, showcasing their application potential beyond the pharmaceutical domain (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZXGSZQPUXKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679182 |
Source


|
| Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | |
CAS RN |
733757-89-6 |
Source


|
| Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


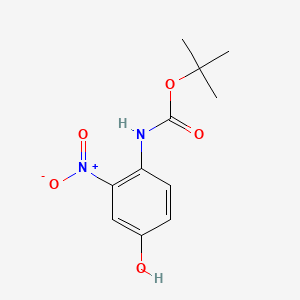
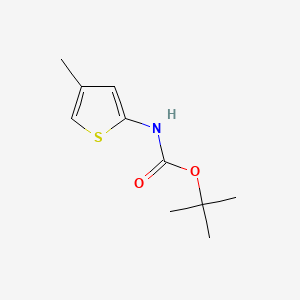
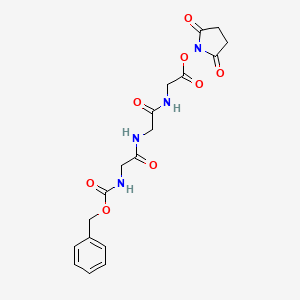
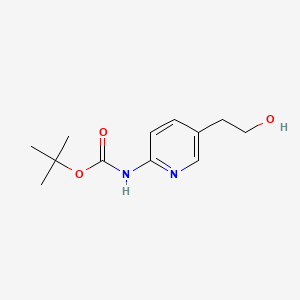

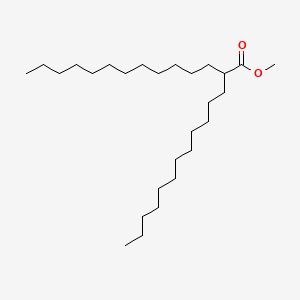
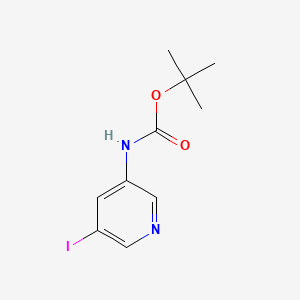
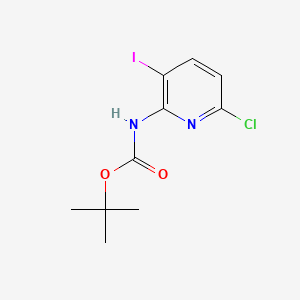



![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
